3-(Octadecyloxy)propylamine
Description
Contextualization within Long-Chain Amine Chemistry
Long-chain amines are a class of organic compounds characterized by an amine functional group attached to a lengthy alkyl chain, typically containing eight or more carbon atoms. These molecules are pivotal in industrial chemistry, serving a multitude of functions. They are frequently employed as chemical intermediates for producing other substances, as flotation agents in the mining sector, in the formulation of asphalt (B605645) emulsions, and as anti-caking agents for fertilizers. canada.ca Their derivatives, such as aliphatic amine ethoxylates, are used as antistatic agents and as additives in cleaning products. canada.ca
Within this context, 3-(Octadecyloxy)propylamine is classified as a γ-alkoxypropylamine. Its synthesis is often achieved through the reaction of an aliphatic alcohol (in this case, octadecanol) with acrylonitrile (B1666552), followed by a hydrogenation step. wanfangdata.com.cn The presence of the ether linkage distinguishes it from simple alkylamines and influences its chemical properties. Research has demonstrated the utility of long-chain amines in advanced materials synthesis, where they can act as reducing agents for creating high-quality iron(0) nanoparticles or as templates to direct the growth of nanostructures like gallium chalcogenide nanotubes. rsc.orgrsc.org They are also recognized for their role as effective acid extractants in separation chemistry. acs.org
Significance of the Octadecyloxy Moiety in Advanced Chemical Systems
The octadecyloxy group, a C18 alkyl chain attached through an ether bond, is the defining feature of this compound and is crucial to its function in various chemical systems. This long hydrocarbon chain imparts significant hydrophobicity and lipophilicity to the molecule. industrialchemicals.gov.auresearchgate.net When combined with the hydrophilic propylamine (B44156) head group, the result is an amphiphilic molecule with surface-active properties. wikipedia.orgslideshare.net
This amphiphilicity allows molecules like this compound to function as surfactants, reducing surface tension at interfaces. The octadecyloxy group acts as the hydrophobic tail that orients away from aqueous phases and towards non-polar environments. This property is exploited in numerous applications. For instance, a closely related tertiary amine, N,N-dimethyl-3-(octadecyloxy)propylamine, is used as a cationic surfactant in hair conditioning products, where the long alkyl chain interacts with the hair fiber. industrialchemicals.gov.au In other research, the 3,4,5-tris(octadecyloxy)benzyl group has been used as a soluble hydrophobic tag in the solution-phase synthesis of complex molecules, demonstrating the utility of this moiety in creating specific solubility characteristics. researchgate.net The inclusion of an ether oxygen within the chain can also increase the hydrophilic character compared to a simple alkylamine of the same carbon length, modifying its surfactant properties. researchgate.net
Overview of Academic Research Trajectories for Alkoxypropylamines
Academic and industrial research into alkoxypropylamines has followed several key trajectories, focusing on their synthesis, surfactant properties, and application as specialized chemical agents. A significant area of investigation is their use as collectors in mineral flotation. wanfangdata.com.cnmdpi.com Specifically, γ-alkoxypropylamines have been synthesized and tested for the reverse flotation of aluminosilicate (B74896) minerals like kaolinite (B1170537) and illite (B577164) from bauxite (B576324) ore. wanfangdata.com.cn Studies have shown that the collecting ability is dependent on the length of the alkoxy chain, with longer chains like C18 (octadecyloxy) demonstrating strong collecting power for kaolinite and illite. wanfangdata.com.cn
Another major research focus is their role as versatile chemical intermediates. painichemical.comkeruichemical.com Alkoxypropylamines are precursors for the synthesis of other valuable compounds, such as ether tertiary amines and ether quaternary ammonium (B1175870) salts, through reactions with aldehydes or quaternizing agents. google.com These derivatives find use in a wide range of products, including coatings and specialty chemicals. painichemical.com
Furthermore, the fundamental chemistry and surfactant properties of alkoxypropylamines are subjects of ongoing study. Research has explored how the inclusion of an ether oxygen in the hydrocarbon chain makes these surfactants more hydrophilic than their alkylamine counterparts, which affects their behavior in solution. researchgate.net The development of efficient and scalable synthesis technologies for alkoxypropylamines also remains an active area of research, indicating their continued industrial relevance. google.com
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 7617-75-6 |
| Molecular Formula | C₂₁H₄₅NO |
| Molecular Weight | 327.59 g/mol |
| Boiling Point | 425.8°C at 760 mmHg |
| Density | 0.85 g/cm³ |
| Flash Point | 179.4°C |
| EINECS | 231-529-7 |
The data in this table is compiled from publicly available chemical databases.
Table 2: Summary of Research Applications for Alkoxypropylamines
| Research Area | Key Findings and Applications |
|---|---|
| Mineral Flotation | Used as selective collectors for the reverse flotation of aluminosilicate minerals (kaolinite, illite) from bauxite. The collection efficiency is influenced by the alkyl chain length. wanfangdata.com.cnmdpi.com |
| Chemical Intermediates | Serve as precursors in the synthesis of ether tertiary amines and quaternary ammonium salts. google.com Used in the formulation of coatings, adhesives, and other specialty chemicals. painichemical.comkeruichemical.com |
| Surfactant Studies | The ether linkage in the hydrocarbon chain increases the hydrophilicity compared to standard alkylamines, altering their surfactant properties and performance in foam stabilization. researchgate.net |
Properties
CAS No. |
7617-75-6 |
|---|---|
Molecular Formula |
C21H45NO |
Molecular Weight |
327.6 g/mol |
IUPAC Name |
3-octadecoxypropan-1-amine |
InChI |
InChI=1S/C21H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h2-22H2,1H3 |
InChI Key |
GWOUPOJUVSKJCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCCN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of 3 Octadecyloxy Propylamine
Established Synthetic Pathways to 3-(Octadecyloxy)propylamine
The synthesis of this compound can be achieved through several established chemical routes. These methods primarily focus on the formation of the crucial primary amine group at the end of the alkoxypropyl chain.
Synthetic Approaches for Primary Amine Formation
A prevalent method for preparing 3-alkoxypropylamines involves a two-step process starting with an alcohol and acrylonitrile (B1666552). google.com This process includes a cyanoethylation step followed by a hydrogenation step. google.com In the first step, octadecanol is reacted with acrylonitrile in the presence of a base like sodium hydroxide (B78521) to form 3-(octadecyloxy)propionitrile. google.com The reaction is typically heated to between 40-70°C. google.com
The subsequent hydrogenation of the resulting 3-(octadecyloxy)propionitrile is carried out under pressure with hydrogen gas and a catalyst, such as Raney nickel or a palladium on carbon (Pd/C) catalyst, to yield the final primary amine, this compound. google.comgoogle.com This reduction step is crucial for converting the nitrile group into a primary amine.
Another classic method for the synthesis of primary amines is the Gabriel synthesis. masterorganicchemistry.comnumberanalytics.comcoconote.app This method utilizes phthalimide (B116566) as a protected form of ammonia (B1221849), which helps to avoid over-alkylation that can occur with direct alkylation of amines. masterorganicchemistry.comcoconote.app The process begins with the deprotonation of phthalimide, often with a base like potassium hydroxide (KOH), to form a nucleophilic phthalimide anion. libretexts.org This anion then reacts with a suitable alkyl halide, in this case, a 3-halopropyl octadecyl ether, via an SN2 reaction to form an N-alkylated phthalimide. libretexts.org The final step involves the liberation of the primary amine from the phthalimide intermediate, which can be achieved through hydrolysis or, more commonly, with hydrazine (B178648) (NH2NH2). masterorganicchemistry.com
Reductive amination represents another versatile approach to forming primary amines. masterorganicchemistry.comlibretexts.org This method involves the reaction of an aldehyde or ketone with ammonia to form an imine intermediate, which is then reduced to an amine. libretexts.org For the synthesis of this compound, the corresponding aldehyde, 3-(octadecyloxy)propanal, would be reacted with ammonia. The resulting imine is then reduced using a suitable reducing agent like sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN). masterorganicchemistry.comsigmaaldrich.com
Table 1: Comparison of Synthetic Routes to this compound
| Synthetic Route | Key Reagents | Intermediate | Key Features |
|---|---|---|---|
| Cyanoethylation and Hydrogenation | Octadecanol, Acrylonitrile, NaOH, H₂/Catalyst | 3-(Octadecyloxy)propionitrile | Two-step process, high yield. google.com |
| Gabriel Synthesis | Phthalimide, KOH, 3-Halopropyl octadecyl ether, Hydrazine | N-(3-(octadecyloxy)propyl)phthalimide | Avoids over-alkylation, suitable for primary amines. masterorganicchemistry.comcoconote.app |
| Reductive Amination | 3-(Octadecyloxy)propanal, Ammonia, Reducing Agent (e.g., NaBH₄) | Imine | One-pot reaction possible. masterorganicchemistry.comlibretexts.org |
Preparative Routes for Tertiary Amine Derivatives
Tertiary amines derived from this compound are also of significant interest. A common derivative is N,N-dimethyl-3-(octadecyloxy)propylamine. The synthesis of this tertiary amine can be achieved by reacting this compound with an aldehyde, such as formaldehyde, in the presence of a metal catalyst like a Raney nickel catalyst. google.com This process involves the reductive amination of the primary amine.
Derivatization Strategies for Functional Alkoxypropylamines
The primary amine group of this compound serves as a reactive handle for a variety of chemical modifications. These derivatization strategies allow for the introduction of new functional groups and the integration of the molecule into larger, more complex structures.
Amidation and Esterification Reactions for Molecular Conjugation
The primary amine of this compound can readily undergo amidation reactions with carboxylic acids or their activated derivatives (e.g., acyl chlorides) to form stable amide bonds. researchgate.netcatalyticamidation.info This reaction is fundamental for conjugating the lipophilic octadecyloxypropyl tail to other molecules, such as peptides, drugs, or targeting ligands. nih.govmdpi.com Various coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to facilitate the formation of the amide bond between the amine and a carboxylic acid. fishersci.co.uk
While the primary amine itself does not directly participate in esterification, it can be part of a molecule that undergoes esterification at a different site. For instance, if this compound is first reacted with a dicarboxylic acid, the remaining carboxylic acid group can then be esterified with an alcohol. organic-chemistry.orgchemguide.co.ukpressbooks.pub This allows for the creation of complex molecules with both amide and ester linkages.
Quaternization of Amine Nitrogen for Ionic Functionality
The nitrogen atom in both primary and tertiary alkoxypropylamines can be quaternized to introduce a permanent positive charge, forming quaternary ammonium (B1175870) salts. nih.govmdpi.com This modification dramatically alters the molecule's properties, imparting cationic surfactant characteristics. semanticscholar.org
For tertiary amines like N,N-dimethyl-3-(octadecyloxy)propylamine, quaternization is typically achieved by reacting the amine with an alkyl halide, such as methyl chloride or benzyl (B1604629) chloride. google.comgoogleapis.com This reaction results in the formation of a quaternary ammonium salt with a positively charged nitrogen atom bonded to four carbon atoms. nih.gov These quaternary ammonium lipids are of interest for various applications, including as components of drug delivery systems. mdpi.com
Table 2: Derivatization Reactions of this compound
| Reaction Type | Reactant | Functional Group Formed | Key Application |
|---|---|---|---|
| Amidation | Carboxylic Acid (or derivative) | Amide (-CONH-) | Molecular Conjugation. nih.govsymeres.com |
| Quaternization | Alkyl Halide | Quaternary Ammonium Salt (-N⁺R₃) | Introduction of permanent positive charge. nih.govsemanticscholar.org |
Integration into Complex Molecular Architectures
The versatile reactivity of this compound makes it a valuable component for building complex molecular architectures. Its lipophilic tail and reactive amine headgroup allow for its incorporation into a variety of supramolecular structures and drug delivery systems.
Through the derivatization reactions described above, this compound can be conjugated to other molecules to create amphiphilic structures. nih.govsymeres.com These can self-assemble into nanoparticles, liposomes, or other nanostructures, which are extensively investigated for the delivery of therapeutic agents. nih.gov The long octadecyl chain provides a hydrophobic domain, while the functionalized amine group can provide a hydrophilic or charged surface, or a point of attachment for other molecules.
Role as Hydrophobic Tags in Peptide Synthesis Methodologies
The long octadecyl chain of this compound imparts significant hydrophobicity, making it a valuable tool in liquid-phase peptide synthesis (LPPS). This strategy combines the advantages of classical solution-phase peptide synthesis (CSPS) and solid-phase peptide synthesis (SPPS) by attaching a soluble, hydrophobic tag to the peptide, which facilitates purification. nih.govu-tokyo.ac.jp
In this approach, a hydrophobic group, often a derivative of this compound such as 3,4,5-tris(octadecyloxy)benzyl alcohol, is attached to the C-terminus of the growing peptide chain. nih.govresearchgate.net This tag renders the peptide soluble in organic solvents, allowing for homogeneous reaction conditions, while its insolubility in polar solvents like methanol (B129727) enables easy precipitation and purification of the tagged peptide from excess reagents and byproducts. researchgate.net This method avoids the need for excess reagents often required in SPPS and simplifies the purification process, which can be a challenge in traditional LPPS. nih.govu-tokyo.ac.jp
The use of such hydrophobic tags allows for the synthesis of complex peptides, including those that are difficult to produce by SPPS due to their hydrophobicity. researchgate.net The tag can be cleaved under mild acidic conditions after the synthesis is complete, yielding the desired peptide with a free carboxyl group. researchgate.net
Table 1: Key Features of Hydrophobic Tag-Assisted Liquid-Phase Peptide Synthesis
| Feature | Description | Reference |
| Solubility Control | The hydrophobic tag increases the solubility of the growing peptide chain in organic solvents. | u-tokyo.ac.jp |
| Simplified Purification | Purification is achieved by simple precipitation and filtration, avoiding complex chromatography. | u-tokyo.ac.jpresearchgate.net |
| Efficiency | Reduces the need for excess reagents compared to solid-phase synthesis. | nih.gov |
| Applicability | Enables the synthesis of hydrophobic and other challenging peptide sequences. | researchgate.net |
| Cleavage | The tag is typically removed under mild acidic conditions to yield the final peptide. | researchgate.net |
Incorporation into Azo-compounds and Related Chromophores
The primary amine group of this compound serves as a reactive handle for its incorporation into various molecular structures, including azo compounds, which are known for their chromophoric properties. Azo compounds contain the characteristic -N=N- functional group and are widely used as dyes and photoswitchable materials. jchemrev.comsci-hub.se
The synthesis of azo compounds often involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component, such as a phenol (B47542) or another amine. jchemrev.comimpactfactor.org While this compound is an aliphatic amine, its amine group can be modified or used to functionalize aromatic precursors that are then converted into azo dyes. For instance, the amine could be reacted with an aromatic acid chloride to form an amide, and the resulting aromatic moiety could then participate in azo coupling reactions.
The long octadecyloxy tail from this compound can be strategically used to impart specific physical properties, such as increased solubility in nonpolar media or for the formation of liquid crystalline phases, to the resulting azo chromophore. mdpi.com The incorporation of such long alkyl chains can influence the aggregation behavior and the photochemical properties of the azo dye.
Table 2: General Methods for Azo Compound Synthesis
| Synthetic Method | Description | Reference |
| Diazotization-Coupling | A primary aromatic amine is treated with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt, which then reacts with a coupling component. | impactfactor.org |
| Oxidative Dimerization | Aromatic amines are directly coupled in the presence of an oxidizing agent to form symmetrical or unsymmetrical azobenzenes. | sci-hub.se |
| Mills Reaction | Condensation of an aromatic nitroso compound with an aniline (B41778) derivative. | sci-hub.se |
Mechanistic Investigations of Synthetic Transformations Involving Amine Functionality
The primary amine group of this compound is a versatile functional group that can participate in a variety of chemical transformations. Understanding the mechanisms of these reactions is crucial for controlling product formation and optimizing reaction conditions.
The amine group is nucleophilic and basic, allowing it to react with a wide range of electrophiles. mnstate.edu Common reactions include:
Alkylation: Reaction with alkyl halides in an SN2 fashion. Polyalkylation is a common side reaction. mnstate.edu
Acylation: Reaction with acid chlorides or anhydrides to form amides. This reaction is typically fast and high-yielding. mnstate.edu
Reaction with Carbonyls: Condensation with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to secondary amines. mnstate.edu
The mechanism of these reactions generally involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic center. mnstate.edu For instance, in the reaction with an aldehyde, the amine adds to the carbonyl carbon to form a tetrahedral intermediate called an aminol (or carbinolamine). This intermediate is typically unstable and eliminates a molecule of water to form the imine. mnstate.edu
Computational studies on simpler amines like propylamine (B44156) have provided detailed insights into their reaction mechanisms, including decomposition pathways. nih.gov These studies reveal that reaction pathways are often concerted, involving simultaneous bond breaking and formation, and that the presence of catalysts or other reagents can significantly alter the energy barriers and reaction outcomes. nih.govresearchgate.net For example, in the reaction of amines with CO2, a second amine molecule can act as a Brønsted base to facilitate proton transfer in a six-membered transition state. researchgate.net
Structural Characterization and Advanced Spectroscopic Analysis
Morphological and Supramolecular Structural Analysis of Assembled Systems
The amphiphilic nature of 3-(Octadecyloxy)propylamine drives its self-assembly into various supramolecular structures in aqueous environments, such as micelles, vesicles, or bilayers.
Microscopy techniques are essential for visualizing the morphology and dimensions of these self-assembled structures.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can provide direct images of the aggregates. For example, if this compound forms vesicles, TEM images would show spherical structures with a distinct bilayer membrane. SEM could be used to visualize the surface morphology of dried or freeze-fractured samples of these assemblies.
Atomic Force Microscopy (AFM) is a powerful tool for imaging self-assembled monolayers on a solid substrate. If this compound were deposited on a surface like mica or silica, AFM could reveal the packing and organization of the molecules, providing information on the height and domain structure of the monolayer.
Computational and Theoretical Investigations of 3 Octadecyloxy Propylamine Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 3-(Octadecyloxy)propylamine. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
For a molecule like this compound, these calculations would typically focus on the amine headgroup, the ether linkage, and the adjacent portions of the alkyl chains. Key parameters that would be investigated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. For an amine, the HOMO is generally localized on the nitrogen atom's lone pair of electrons, making it a site for electrophilic attack and protonation. The LUMO distribution would indicate sites susceptible to nucleophilic attack.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. For this compound, a region of negative potential would be expected around the nitrogen atom, confirming its basicity, while the long octadecyl tail would be nonpolar.
Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis would be used to quantify the partial charges on each atom. This data helps in understanding polar interactions and the reactivity of different parts of the molecule.
While no specific data tables for this compound are available, a hypothetical table based on general knowledge of similar amines is presented below to illustrate the expected outputs of such a study.
Hypothetical Quantum Chemical Properties of the this compound Headgroup
| Property | Predicted Value/Location | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -6.5 eV (Localized on N atom) | Susceptible to electrophilic attack and protonation. |
| LUMO Energy | +2.0 eV (Distributed over C-N and C-O bonds) | Potential sites for nucleophilic substitution. |
| N Atom Partial Charge | -0.4 e (NBO) | Indicates a basic and nucleophilic center. |
Molecular Dynamics Simulations of Self-Assembly Processes and Interfacial Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For amphiphilic molecules like this compound, MD simulations are invaluable for understanding how they self-assemble in solution and behave at interfaces (e.g., water-air or water-oil).
In a typical MD simulation of this system, a number of this compound molecules would be placed in a simulation box with a solvent (e.g., water). The interactions between all atoms are governed by a force field, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom.
Key insights that would be gained from such simulations include:
Critical Micelle Concentration (CMC): By simulating the system at various concentrations, one could observe the spontaneous aggregation of molecules to form micelles and estimate the CMC.
Micelle Structure and Dynamics: MD simulations would reveal the shape (e.g., spherical, cylindrical) and size of the micelles. It would also provide information on the packing of the alkyl tails in the core and the hydration of the amine headgroups at the surface.
Interfacial Adsorption: When simulating an interface, the simulations would show the orientation of the molecules, with the hydrophilic amine headgroup in the aqueous phase and the hydrophobic octadecyl tail in the non-aqueous or vapor phase.
Area per Molecule: At an interface, the average surface area occupied by each surfactant molecule can be calculated, which is a key parameter in surface science.
While specific MD studies on this compound are not available, research on similar long-chain amine and ether surfactants demonstrates the formation of various aggregate structures.
Expected Outputs from MD Simulations of this compound in Water
| Simulation Observable | Expected Finding |
|---|---|
| Aggregate Morphology | Formation of spherical or ellipsoidal micelles above the CMC. |
| Solvent Accessible Surface Area | Hydrophobic tail will have low solvent accessibility within the micelle core. |
| Radial Distribution Functions | Peaks indicating strong hydrogen bonding between amine groups and water. |
Theoretical Modeling of Intermolecular Interactions and Non-Covalent Forces
The self-assembly and interfacial behavior of this compound are governed by a delicate balance of intermolecular interactions and non-covalent forces. Theoretical models are used to understand and quantify these forces.
The primary interactions at play in a system of this compound in water are:
Hydrophobic Effect: This is the main driving force for self-assembly. The long, nonpolar octadecyl tails disrupt the hydrogen-bonding network of water, which is energetically unfavorable. To minimize this disruption, the tails aggregate, forming the core of a micelle and reducing their contact with water.
Hydrogen Bonding: The primary amine headgroup can act as both a hydrogen bond donor and acceptor. It will form hydrogen bonds with surrounding water molecules and potentially with other amine headgroups at the micelle surface.
Van der Waals Forces: These are attractive forces between the alkyl chains that stabilize the hydrophobic core of the micelles.
Electrostatic Interactions: The amine group can become protonated (R-NH3+) depending on the pH of the solution. This would lead to repulsive electrostatic interactions between the headgroups, which would counteract the hydrophobic effect and influence the size and shape of the aggregates.
Computational methods can be used to calculate the energy of these different interactions, providing a quantitative understanding of the factors that control the assembly process.
Mechanistic Insights from Computational Studies of Amine Reactivity
Computational studies on simpler amines, such as propylamine (B44156), can provide mechanistic insights into the potential reactivity of the amine group in this compound. DFT calculations are often employed to map out the potential energy surfaces of chemical reactions, identifying transition states and calculating activation energies.
For the amine group in this compound, potential reactions that could be studied computationally include:
Protonation/Deprotonation: Calculating the pKa value to understand its acid-base behavior in solution.
Nucleophilic Substitution: Modeling its reaction with electrophiles to understand its nucleophilicity.
Dehydrogenation: Investigating potential decomposition pathways, which can be important for understanding its stability under various conditions.
For instance, studies on the dehydrogenation of propylamine have used DFT to explore different reaction pathways and determine the most favorable mechanisms, both kinetically and thermodynamically. Similar approaches could be applied to this compound to predict its chemical behavior and stability.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Supramolecular Chemistry and Self Assembly of 3 Octadecyloxy Propylamine Derivatives
Principles of Self-Assembly Driven by Amphiphilic Design
The self-assembly of 3-(octadecyloxy)propylamine and its derivatives in solution is a spontaneous process governed by a delicate balance of non-covalent forces. The distinct polarity of the molecule's two ends—the nonpolar alkyl chain and the polar amine headgroup—is the fundamental driver of this phenomenon.
The primary force initiating the self-assembly of amphiphilic molecules in aqueous environments is the hydrophobic effect. This effect describes the tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. The long C18 hydrocarbon tail of this compound is responsible for this behavior. In an effort to minimize the unfavorable contact between the hydrophobic chains and water, the molecules spontaneously arrange themselves to sequester the octadecyloxy tails away from the aqueous phase, leading to the formation of aggregates.
This process is thermodynamically favorable as it increases the entropy of the system by releasing ordered water molecules that would otherwise surround the hydrophobic chains. The strength of these hydrophobic interactions is significant, with studies on analogous long-chain alkylamines showing that they can cause substantial increases in reaction rates (up to 10⁷-fold) when these chains are brought into proximity within an aggregate. nih.gov The decrease in the free energy of activation for reactions involving these molecules is directly proportional to the free energy supplied by the hydrophobic interaction, particularly when the interacting alkyl chains have similar lengths. nih.gov
Table 1: Effect of Alkyl Chain Length on Mechanical Properties of Hydrogels
This table illustrates the principle that longer hydrophobic chains lead to stronger intermolecular interactions, a concept directly applicable to the octadecyl chain of the target compound. The data is from a study on hydrogels reinforced by latex particles with different hydrophobic alkyl chains.
| Hydrophobic Chain Length | Fracture Stress (MPa) | Elongation at Break (%) |
| C1 (Methyl) | Low | Low |
| C6 (Hexyl) | Intermediate | Intermediate |
| C12 (Dodecyl) | High | High |
| C16 (Hexadecyl) | 1.2 | 2336 |
| Data derived from studies on methacrylate-functionalized hydrogels, demonstrating the impact of hydrophobic chain length on material properties. researchgate.net |
While hydrophobic interactions drive the initial aggregation, hydrogen bonds provide directionality and stability to the resulting supramolecular structures. The primary amine (-NH₂) group in this compound is a potent hydrogen bond donor, and the ether oxygen within the alkoxy chain can act as a hydrogen bond acceptor. These groups can form extensive networks of intermolecular hydrogen bonds.
These interactions are crucial in organizing the molecules into well-defined arrangements. For instance, in the formation of organogels from other long-chain amine derivatives, intermolecular hydrogen bonding between amide protons and carbonyls has been shown to be a dominant factor in stabilizing the gel network. researchgate.net The directionality of hydrogen bonds is a key tool for controlling and tuning the structure and properties of supramolecular assemblies. nih.gov The interplay between inter- and intramolecular hydrogen bonding can significantly influence how molecules assemble and react within these structures. chemicalbook.com
The propylamine (B44156) headgroup can be protonated in acidic to neutral conditions, conferring a positive charge and transforming the molecule into a cationic surfactant. This introduces powerful electrostatic interactions that profoundly influence the self-assembly process. In systems containing only these cationic molecules, electrostatic repulsion between the positively charged headgroups will counteract the hydrophobic aggregation. This repulsion increases the effective area per headgroup, influencing the geometry and size of the resulting aggregates.
Conversely, in the presence of anionic molecules, strong electrostatic attraction can occur. This attraction between oppositely charged species is a key driver in the formation of various structures, including catanionic (cationic-anionic) vesicles. nih.gov These electrostatic forces play a critical role in biomolecular assembly and can lead to the co-assembly of oppositely charged molecules into functional units. researchgate.net The balance between electrostatic attraction/repulsion and hydrophobic packing constraints dictates the final morphology of the self-assembled structures. researchgate.net
Formation of Defined Supramolecular Architectures
The combination of hydrophobic, hydrogen bonding, and electrostatic forces allows derivatives of this compound to form a variety of well-defined supramolecular structures, from simple micelles to complex gel networks.
In dilute aqueous solutions, amphiphiles like this compound typically form micelles or vesicles. Micelles are closed aggregates with a hydrophobic core and a hydrophilic shell, which can be spherical, cylindrical (wormlike), or disk-shaped. nih.gov Vesicles are hollow, spherical structures composed of a bilayer membrane enclosing an aqueous core, much like a cell membrane. researchgate.net
The specific structure that forms is often predicted by the critical packing parameter (CPP), which relates the volume of the hydrophobic tail to the area of the hydrophilic headgroup and the tail length.
Spherical micelles are favored when the headgroup is relatively large (CPP < 1/3).
Cylindrical micelles form with an intermediate headgroup size (1/3 < CPP < 1/2).
Vesicles or bilayers are formed when the headgroup and tail have a more balanced size (1/2 < CPP < 1).
For a single-chain amphiphile like this compound, vesicle formation is plausible. Studies on the related compound octadecylamine (B50001) have shown that it can spontaneously form vesicles under certain conditions, such as in the presence of specific ions. researchgate.net The transition between micelles and vesicles can be induced by changes in temperature, pH, or the addition of other molecules that alter the packing of the amphiphiles. nih.govscispace.com
At higher concentrations, the self-assembled structures of alkoxypropylamine derivatives can form extensive three-dimensional networks that immobilize a solvent, resulting in a gel.
Organogels are formed when the solvent is a nonpolar organic liquid. In this case, the driving forces for assembly are typically hydrogen bonding and van der Waals interactions between the gelator molecules, which form a fibrous network that traps the solvent. nih.govjbpr.in Research on organogels formed by octadecylamine and stilbenedicarboxylic acid demonstrates that ion pairing via electrostatic interactions can also drive the formation of the gel network in organic solvents. bohrium.com The thermal stability of such gels is dependent on the concentration of the gelator. bohrium.com
Table 2: Properties of Organogels Formed by Amino Acid-Based Gelators in Safflower Oil
This table provides illustrative data on how different functional headgroups (analogous to the propylamine group) on a hydrophobic scaffold can influence the properties of organogels.
| Gelator Headgroup Base | Minimum Gelation Concentration (mg/mL) | Gel-Sol Transition Temp. (°C) |
| Phenylalanine Derivative | 10 | 45 |
| Tyrosine Derivative | 5 | 70 |
| Tryptophan Derivative | > 20 | N/A (Poor Gelator) |
| Data derived from a study on organogels prepared from aromatic amino acid derivatives, highlighting the role of headgroup interactions in gel formation. nih.gov |
Hydrogels are formed when the solvent is water. The formation of a hydrogel requires a cross-linked network of hydrophilic polymers. nih.gov While this compound itself is too hydrophobic to form a hydrogel alone, its derivatives can be incorporated into hydrogel networks. For example, functionalized propylamine monomers can be copolymerized with hydrophilic monomers like acrylamide (B121943) to create stimuli-responsive hydrogels. alfa-chemistry.com The hydrophobic octadecyl chains can then act as physical cross-linking points through hydrophobic association, significantly enhancing the mechanical strength of the hydrogel. researchgate.net
Monolayers and Thin Films at Interfaces
Derivatives of this compound, owing to their amphiphilic nature, are excellent candidates for forming organized molecular layers at interfaces, such as the air-water or a solid-liquid interface. This structure consists of a long, hydrophobic octadecyl tail and a polar propylamine headgroup. At an interface, these molecules orient themselves to minimize unfavorable interactions. For instance, at an air-water interface, the hydrophilic amine headgroups will face the water subphase, while the hydrophobic alkyl chains will extend into the air, creating a densely packed monomolecular layer.
The formation and properties of these monolayers are governed by a balance of intermolecular forces: van der Waals interactions between the long alkyl chains promote ordering and packing, while hydrogen bonding and electrostatic interactions involving the terminal amine groups influence the headgroup arrangement. The density and orientation of the molecules within the monolayer can be controlled by modifying external parameters such as surface pressure, temperature, and the pH of the aqueous subphase, which alters the protonation state of the amine headgroup.
The transition from a monolayer to a thin film involves the deposition of these organized single layers onto a solid substrate, often using techniques like Langmuir-Blodgett deposition. The quality and structure of the resulting thin film are highly dependent on the deposition parameters and the nature of the substrate. Nanopatterns of self-assembled monolayers can be fabricated using techniques like particle lithography, where molecules are applied in a vapor phase or from a solution to create nanostructures with controlled shapes and heights. beilstein-journals.org This allows for the creation of chemically functionalized surfaces with precise nanoscale features.
The table below summarizes the expected influence of key parameters on the formation of monolayers from this compound derivatives.
| Parameter | Effect on Monolayer | Rationale |
| Surface Pressure | Increases packing density; induces phase transitions (e.g., from liquid-expanded to liquid-condensed). | Mechanical compression forces molecules closer together, overcoming thermal motion and increasing intermolecular interactions. |
| Temperature | Decreases packing density; increases molecular motion. | Higher thermal energy disrupts the ordered arrangement of the alkyl chains. |
| Subphase pH | Alters headgroup charge and interactions. | Low pH protonates the amine group (-NH3+), leading to electrostatic repulsion between headgroups and potentially a more expanded monolayer. High pH maintains the neutral amine (-NH2), favoring closer packing. |
| Subphase Ionic Strength | Screens electrostatic repulsion between charged headgroups. | At low pH, adding salt can shield the repulsion between protonated amine groups, allowing for a more condensed monolayer. |
Nanostructures via Controlled Self-Assembly (e.g., Nanofibers, Nanoparticles)
In aqueous environments, the amphiphilic character of this compound derivatives drives their spontaneous organization into a variety of well-defined nanostructures. frontiersin.org This self-assembly process is a fundamental principle in supramolecular chemistry, where molecules arrange into ordered structures through non-covalent interactions. frontiersin.org The primary driving force is the hydrophobic effect, which causes the nonpolar octadecyl tails to aggregate and minimize their contact with water, while the polar amine headgroups remain exposed to the aqueous solvent.
Depending on the specific molecular geometry, concentration, and external conditions (e.g., temperature, pH, solvent), various morphologies can be formed:
Nanoparticles/Micelles: At lower concentrations, spherical or ellipsoidal micelles are typically formed. In these structures, the hydrophobic tails form a liquid-like core, and the hydrophilic heads form a protective outer shell, or corona. These self-assembled nanoparticles can serve as carriers for hydrophobic guest molecules. nih.gov
Nanofibers/Nanoribbons: Under certain conditions, often involving stronger directional interactions such as hydrogen bonding between the amine groups, the molecules can assemble into one-dimensional structures like nanofibers or nanoribbons. This process often involves a nucleation and elongation mechanism. nih.gov
Vesicles: If the molecular structure is modified, for example, by introducing a larger headgroup or a second alkyl chain, bilayer vesicles (or liposomes) can form. These are hollow spheres with a bilayer membrane enclosing an aqueous compartment.
The process of self-assembly allows for the creation of complex, biomimetic structures from simple molecular building blocks. umich.edu The resulting nanostructures possess unique physical and chemical properties that differ from the individual molecules, making them valuable in materials science and nanotechnology. frontiersin.org
Control and Modulation of Self-Assembly Pathways and Resultant Polymorphism
The ability to control the pathway of self-assembly is crucial for directing the formation of specific, desired supramolecular structures (polymorphism) from a single type of building block. researchgate.net For derivatives of this compound, several strategies can be employed to modulate the assembly process and select for a particular outcome, such as switching between metastable and thermodynamically stable states. nih.gov
Revealing the mechanisms of structural evolution in supramolecular self-assembly can facilitate the development of new assembly pathways and functional materials. nih.gov One key method of control is the manipulation of environmental factors that influence the non-covalent interactions governing the assembly. For instance, adding specific seeds can accelerate molecular transformation and generate structures with controlled dimensions. nih.gov
Key control parameters and their effects are detailed in the following table:
| Control Parameter | Mechanism of Action | Resultant Structures/Polymorphism |
| pH Adjustment | Modulates the protonation state of the terminal amine group, altering the balance between hydrogen bonding and electrostatic repulsion. | At low pH, charged headgroups may favor dispersed micelles due to repulsion. At neutral or high pH, uncharged headgroups might favor the formation of extended hydrogen-bonded networks, leading to nanofibers or sheets. |
| Temperature Control | Affects the strength of both hydrophobic interactions (stronger at moderate temperatures) and hydrogen bonds (weaker at higher temperatures). | A temperature change can induce a transition between different morphologies, for example, from nanofibers to spherical micelles upon heating. |
| Solvent Composition | Changing the polarity of the solvent mixture alters the hydrophobic effect, which is the main driving force for assembly in water. | Adding a co-solvent like ethanol (B145695) can disrupt the formation of ordered structures, leading to the disassembly of nanoparticles or a transition to different aggregates. |
| Addition of Guest Molecules | Template effects, where a guest molecule selectively binds to and stabilizes a particular type of aggregate over others. | A specific guest molecule might fit preferentially into the core of a micelle versus the planar structure of a nanoribbon, thus shifting the equilibrium to favor micelle formation. |
By carefully manipulating these parameters, it is possible to guide the self-assembly process along a specific kinetic or thermodynamic pathway, leading to the selective formation of a desired polymorph.
Molecular Recognition Phenomena in Self-Assembled Systems
Molecular recognition is the foundation of supramolecular chemistry, involving specific and selective binding between molecules through a collection of non-covalent interactions. longdom.orgrsc.org Self-assembled systems formed from this compound derivatives can act as hosts that exhibit molecular recognition properties. The surfaces of these nanostructures, such as monolayers or micelles, are decorated with propylamine headgroups, which can serve as binding sites for complementary guest molecules.
The recognition capabilities arise from the specific chemical functionalities presented at the host's interface. longdom.org Key interactions include:
Hydrogen Bonding: The amine group can act as both a hydrogen bond donor and acceptor, allowing it to bind with guests containing complementary functionalities like carboxylates, phosphates, or hydroxyl groups.
Electrostatic Interactions: When protonated at acidic pH, the ammonium (B1175870) headgroup (-NH3+) can selectively bind anionic guests through strong electrostatic attraction.
Hydrophobic Interactions: The nonpolar interior of a micelle or the alkyl-chain region of a monolayer can encapsulate nonpolar guest molecules, sequestering them from the aqueous environment.
This phenomenon is central to numerous biological processes, such as enzyme-substrate binding and DNA base pairing, and serves as a guiding principle in the design of synthetic molecular receptors and sensors. longdom.org The collective action of many such weak interactions on the organized surface of a self-assembled structure can lead to high affinity and selectivity for a target guest, a principle known as multivalency. These dynamic, self-assembled structures can act as nanoscale hosts capable of surrounding smaller guest molecules that possess the appropriate size, shape, and chemical surface. nih.gov
Exploration of Dynamic Combinatorial Chemistry Approaches for Supramolecular Ligands
Dynamic combinatorial chemistry (DCC) is a powerful strategy for the discovery of new molecules, particularly effective ligands for biological or synthetic receptors. wikipedia.orgnih.gov This method utilizes reversible reactions to generate a library of interconverting molecules, known as a dynamic combinatorial library (DCL). wikipedia.org The composition of the library is under thermodynamic control, and upon the addition of a target or template, the equilibrium shifts to amplify the library member that binds most strongly to the target. nih.gov
The primary amine of this compound makes it an ideal building block for DCC. It can readily undergo reversible condensation reactions with aldehydes to form imines. cityu.edu.hk An experimental approach could involve creating a DCL by mixing this compound with a diverse set of aldehydes in a solvent system that facilitates reversible imine formation. The long octadecyl chain ensures that the resulting library members are amphiphilic and will self-assemble, creating a system where molecular recognition and ligand discovery occur within a supramolecular context.
When a molecular target (e.g., a protein, a nucleic acid, or another synthetic host) is introduced into this DCL, it can select and stabilize the best-fitting amphiphilic imine. This binding event shifts the entire equilibrium, leading to the amplification of the most effective ligand. This approach combines the principles of molecular self-assembly with target-directed synthesis, accelerating the identification of lead compounds. nih.gov
The table below outlines potential components for constructing such a dynamic combinatorial library.
| Library Component | Role in DCL | Examples |
| Amine Building Block | Provides the core amphiphilic structure and a reactive site for reversible bond formation. | This compound |
| Aldehyde Building Blocks | Introduce chemical and structural diversity into the library members. | Benzaldehyde, Pyridinecarboxaldehyde, Naphthalene-2-carbaldehyde, Salicylaldehyde |
| Reversible Reaction | Connects the building blocks and allows the library to be dynamic and adaptive. | Imine formation (Amine + Aldehyde ⇌ Imine + Water) |
| Target/Template | Binds to a library member, stabilizing it and shifting the equilibrium to amplify its concentration. | Cyclodextrins, Calixarenes, Biomacromolecules (e.g., Serum Albumin) |
Applications of 3 Octadecyloxy Propylamine in Advanced Materials Science
Development of Functional Materials through Controlled Self-Assembly
The ability of molecules to spontaneously organize into ordered structures, known as self-assembly, is a cornerstone of bottom-up material fabrication. The molecular architecture of 3-(Octadecyloxy)propylamine, featuring a significant hydrophobic octadecyloxy tail and a polar propylamine (B44156) head, makes it a classic example of an amphiphilic compound. Such molecules are known to self-assemble in various solvents to minimize unfavorable interactions between the hydrophobic chains and the solvent medium. nih.gov
In aqueous environments, these molecules can form supramolecular structures such as micelles or vesicles. Conversely, in nonpolar solvents, they can form reverse micelles. This behavior is fundamental to creating nanostructured materials. The specific architecture of the resulting assembly—be it spherical micelles, cylindrical rods, or planar bilayers—can be influenced by factors such as concentration, temperature, solvent polarity, and pH. This controlled self-assembly is a versatile tool for designing functional materials with tailored nanoscale features. nih.gov
Publicly available scientific literature does not currently contain specific research detailing the application of this compound in the development of smart materials or stimuli-responsive systems.
There is no specific information in the available research literature regarding the use of this compound in the formulation of energy materials or as a component in energy storage systems.
In the synthesis of nanomaterials, controlling particle size, shape, and stability is crucial for achieving desired catalytic or photonic properties. Long-chain amines like this compound can play a vital role as capping agents or stabilizers during the synthesis of colloidal nanoparticles. nih.govscispace.com
A capping agent adsorbs onto the surface of a growing nanoparticle, preventing uncontrolled growth and aggregation through steric hindrance. nih.govresearchgate.net The long octadecyl chain provides a robust steric barrier, while the amine head group can coordinate with the surface of metal or metal oxide nanoparticles. This function is critical for producing monodisperse nanoparticles with well-defined morphologies, which in turn dictates their performance. For instance, in catalysis, the surface area and specific crystal facets of nanoparticles, controlled by capping agents, determine their activity and selectivity. researchgate.net Similarly, in photonics, the size and shape of quantum dots and plasmonic nanoparticles, managed during synthesis by such agents, govern their optical properties. researchgate.net While direct studies naming this compound are limited, its structural similarity to other widely used long-chain amine capping agents suggests its potential utility in this domain.
Contributions to Polymer Science and Composite Material Design
Specific research detailing the contributions of this compound to polymer science or its use in the design of composite materials is not available in the public domain.
Advanced Chemical Sensing and Detection Platforms
Information regarding the application of this compound in the development of advanced chemical sensing or detection platforms is not found in the available scientific literature.
Material Design for Surface Modification and Interface Engineering
The amphiphilic structure of this compound makes it an effective surfactant for surface modification and interface engineering. Surfactants are widely used to alter the properties of surfaces and interfaces, such as reducing surface tension, changing wettability, or stabilizing emulsions.
When introduced into a system, this compound molecules will preferentially adsorb at interfaces (e.g., liquid-solid, liquid-air). The polar amine group can anchor to a polar surface, while the nonpolar hydrocarbon tail orients away from it. This self-assembled monolayer can transform a hydrophilic surface into a hydrophobic one, a technique used in applications ranging from corrosion inhibition to lubrication and nanoparticle functionalization. mdpi.com The ability to precisely control the chemical nature of a material's surface is fundamental to designing advanced materials with specific functionalities for adhesion, biocompatibility, or chemical resistance.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 7617-75-6 | alfa-chemistry.com |
| Molecular Formula | C₂₁H₄₅NO | alfa-chemistry.com |
| Molecular Weight | 327.59 g/mol | alfa-chemistry.com |
| Boiling Point | 425.8 °C at 760 mmHg | alfa-chemistry.com |
| Density | 0.85 g/cm³ | alfa-chemistry.com |
| Flash Point | 179.4 °C | alfa-chemistry.com |
| IUPAC Name | 3-(octadecyloxy)propan-1-amine | alfa-chemistry.com |
Integration into Metal-Organic Frameworks and Coordination Polymers for Tailored Properties
The integration of long-chain alkylamines, such as this compound, into metal-organic frameworks (MOFs) and coordination polymers represents a strategic approach to tailor the properties of these advanced materials. While direct research specifically detailing the use of this compound in these applications is not extensively documented in current literature, the principles established by the incorporation of analogous long-chain amines provide a strong basis for understanding its potential impact. The primary amine group of this compound can engage in coordination with metal centers or participate in post-synthetic modification, while the long octadecyl chain can impart significant changes to the framework's surface properties and porosity.
The introduction of long alkyl chains can serve multiple functions in the synthesis and modification of MOFs and coordination polymers. These molecules can act as surfactants or structure-directing agents during the synthesis process, influencing the crystallization and morphology of the resulting framework. mdpi.comrsc.org Furthermore, post-synthetic modification of existing frameworks with long-chain amines can be employed to introduce new functionalities, such as hydrophobicity. researchgate.net
In the context of coordination polymers, the incorporation of ligands bearing long alkyl chains is a known strategy for creating materials with hydrophobic surfaces. researchgate.net This can be particularly advantageous for applications requiring water resistance or selective adsorption of nonpolar molecules. The long aliphatic chain of this compound, with its C18 tail, is expected to significantly enhance the hydrophobic character of any coordination polymer it is integrated into.
Research Findings on Analogous Long-Chain Amine Integration
Studies on other long-chain amines have demonstrated their utility in modifying the properties of MOFs. For instance, the use of surfactants during MOF synthesis can influence crystal size, shape, and the formation of hierarchical pore structures. rsc.org The long alkyl chains can assemble into micelles or other supramolecular structures that template the growth of the MOF, leading to materials with tailored porosity.
Post-synthetic modification is another key technique where long-chain amines can be introduced into a pre-synthesized MOF. rsc.org This method allows for the covalent attachment of the amine to the organic linkers or coordination to the metal nodes within the framework. acs.org The introduction of the long octadecyl chain of this compound via this method would be expected to drastically alter the surface energy of the MOF, transforming it from a potentially hydrophilic material into a hydrophobic one. This modification can be crucial for applications such as oil-water separation or the capture of volatile organic compounds from humid environments.
The table below illustrates the potential effects of integrating a long-chain amine like this compound into MOFs and coordination polymers, based on findings from analogous systems.
Table 1: Potential Effects of this compound Integration in MOFs and Coordination Polymers
| Property | Expected Effect of Integration | Rationale |
|---|---|---|
| Surface Hydrophobicity | Significant Increase | The long C18 alkyl chain is nonpolar and will repel water. |
| Porosity | Potential for hierarchical pore formation | Can act as a template during synthesis. |
| Crystal Morphology | Alteration of crystal size and shape | Functions as a structure-directing agent. |
| Selective Adsorption | Enhanced affinity for nonpolar molecules | Increased hydrophobicity favors interaction with nonpolar guests. |
| Dispersibility in Nonpolar Solvents | Improved | The hydrophobic surface will enhance compatibility with nonpolar media. |
While the specific outcomes of integrating this compound would require empirical investigation, the existing body of research on long-chain amines in MOFs and coordination polymers strongly suggests that it would be a valuable tool for tailoring the properties of these materials for a range of advanced applications.
Future Research Directions and Perspectives
Exploration of Novel Derivatives with Tailored Functionality and Tunable Properties
The functional core of 3-(octadecyloxy)propylamine, consisting of a long hydrophobic octadecyl ether tail and a hydrophilic primary amine head, presents a versatile scaffold for chemical modification. Future research will focus on synthesizing novel derivatives to precisely control and tune its physicochemical properties for specific applications. The primary amine group is a key site for functionalization, allowing for the introduction of various chemical moieties that can alter solubility, charge, and binding capabilities. rsc.org
The objective of creating derivatives is to achieve tailored functionality. For instance, modifying the amine headgroup could enhance its interaction with specific surfaces or ions. The properties of amphiphilic molecules can be readily controlled by altering their chemical structure, such as through changes in solvent composition or other external stimuli. nih.gov This tunability is crucial for applications ranging from advanced detergents to drug delivery systems. torvergata.itresearchgate.net
Key strategies for creating derivatives from long-chain amines include:
Acylation and Amidation: Reacting the primary amine with carboxylic acids or their derivatives to form amides. This can introduce new functional groups, alter the hydrophilic-lipophilic balance (HLB), and change the molecule's self-assembly behavior. nih.gov
Alkylation: Introducing additional alkyl chains to the amine to create secondary or tertiary amines, which modifies the head group's size, charge, and reactivity. nih.gov
Grafting onto Polymers: Attaching the alkoxypropylamine structure to polymer backbones to create functional copolymers with unique solution and interfacial properties.
The systematic exploration of these derivatives, as detailed in the table below, will generate a library of compounds with a spectrum of properties, enabling the selection of an optimal molecule for a given purpose.
Table 1: Potential Chemical Modifications of this compound and Their Functional Impact
| Modification Type | Reagent Class Example | Resulting Functional Group | Potential Change in Property |
|---|---|---|---|
| Acylation | Acyl Halide / Anhydride | Amide | Increased hydrogen bonding capability, altered HLB value. |
| Reductive Amination | Aldehyde / Ketone | Secondary or Tertiary Amine | Modified headgroup polarity and basicity, potential for pH-responsiveness. |
| Quaternization | Alkyl Halide | Quaternary Ammonium (B1175870) Salt | Permanent positive charge, enhanced antimicrobial activity. |
| Ethoxylation | Ethylene Oxide | Poly(ethylene glycol) chain | Increased water solubility, steric stabilization in colloidal systems. |
Advanced Computational Design and Prediction of Self-Assembled Systems
The self-assembly of amphiphilic molecules like this compound into structures such as micelles, vesicles, or bilayers is fundamental to their application. acs.org Predicting this behavior is a complex challenge that is increasingly being addressed by advanced computational methods. Future research will heavily rely on molecular dynamics (MD) simulations and machine learning (ML) to design and forecast the behavior of self-assembled systems with high accuracy, reducing the need for laborious trial-and-error experimentation. chemrxiv.orgnih.gov
Molecular Dynamics (MD) Simulations: MD simulations allow researchers to model the interactions between individual molecules and predict their collective behavior over time. researchgate.netmdpi.commdpi.com
All-Atom (AA) Simulations: Provide high-resolution insights into the initial stages of self-assembly and the detailed structure of aggregates. However, they are computationally expensive and limited to relatively short timescales. nih.gov
Coarse-Grained (CG) Simulations: By grouping atoms into larger "beads," CG models can simulate larger systems over longer timescales (microseconds to milliseconds), which is necessary to observe the formation of complex structures like micelles and vesicles. mdpi.comacs.orgrsc.orgnih.govnih.gov This approach is well-suited for studying the self-organization of long-chain amphiphiles. researchgate.netfrontiersin.org
Machine Learning and AI: AI and ML models are being trained on large datasets of existing surfactant properties to predict the characteristics of new molecules. encyclopedia.pub Graph convolutional neural networks (GCNs), for example, can predict critical properties like the critical micelle concentration (CMC) directly from a molecule's structure with high accuracy. chemrxiv.orgacs.org Such models can rapidly screen vast libraries of potential derivatives of this compound to identify candidates with desired self-assembly characteristics. chemrxiv.org Reinforcement learning and generative models are also being developed to design novel surfactant molecules with optimized properties from the ground up. osti.govacs.org
Table 2: Computational Approaches for Predicting Amphiphile Self-Assembly
| Technique | Principle | Key Prediction Capability | Relevance to this compound |
|---|---|---|---|
| All-Atom MD | Simulates every atom in the system based on physical force fields. | Detailed molecular packing, solvent interactions, interface structure. | Understanding fine details of how individual molecules arrange in a monolayer or micelle. |
| Coarse-Grained MD | Groups of atoms are represented as single "beads" to reduce computational cost. | Micelle/vesicle formation, phase behavior, large-scale structural transitions. | Predicting the type and size of aggregates formed in solution over time. nih.govfrontiersin.org |
| Machine Learning (e.g., GCN) | Learns relationships between molecular structure and properties from existing data. | Critical Micelle Concentration (CMC), phase behavior, surface tension. encyclopedia.pubnih.gov | Rapidly screening virtual derivatives to find those with optimal surfactant properties. acs.org |
Integration with Emerging Technologies in Materials Discovery and Automation
The pace of materials discovery is being accelerated by the integration of automation, high-throughput screening, and artificial intelligence. h5mag.com For a molecule like this compound, these technologies offer a pathway to rapidly explore its potential and that of its derivatives.
Automated Synthesis Platforms: Robotic systems can perform chemical reactions, purifications, and analyses with minimal human intervention. merckmillipore.comnih.gov These platforms enable the rapid synthesis of a large library of derivatives of this compound for screening. nih.gov Automated synthesizers can handle a variety of reactions relevant to amine modification, including reductive amination and amide coupling. merckmillipore.com This approach allows researchers to focus on experimental design and data analysis rather than repetitive manual synthesis. nih.gov
High-Throughput (HT) Screening: Once a library of compounds is synthesized, HT screening techniques can be used to quickly evaluate their properties. nih.gov For amphiphiles, this could involve automated measurements of surface tension, particle size (to detect micelle formation), and performance in specific applications like emulsification or dispersion. Combining automated synthesis with HT screening creates a powerful workflow for discovering new materials with desired functionalities. nih.govarxiv.org
Sustainable Synthesis and Application Methodologies for Long-Chain Amines
As industries move toward greater sustainability, the development of green chemistry processes for producing chemicals like this compound is critical. Future research will focus on replacing traditional petrochemical-based routes with methods that utilize renewable feedstocks and environmentally benign catalysts.
Renewable Feedstocks: The octadecyloxy group in the target molecule is derived from octadecanol, a fatty alcohol. Fatty alcohols can be sourced from natural fats and oils, making them a renewable feedstock. mdpi.comacs.org Similarly, the propylamine (B44156) portion can potentially be derived from bio-based precursors. The goal is to create surfactants and chemical intermediates entirely from biomass. rsc.org
Green Synthetic Routes:
Catalytic Amination of Alcohols: The direct amination of fatty alcohols using "hydrogen borrowing" catalysis is a promising green alternative to traditional methods. This process uses a catalyst to temporarily oxidize the alcohol to an aldehyde, which then reacts with an amine source (like ammonia), followed by reduction to the final amine, with water as the only byproduct. mdpi.comacs.org
Reductive Amination of Bio-based Aldehydes: One-pot reductive amination, which combines an amine and an aldehyde (derivable from biomass) with a reducing agent, is an efficient method for producing complex amines and bio-based surfactants. nih.govresearchgate.netresearchgate.netacs.org
Enzymatic Synthesis: Biocatalysis offers a highly selective and mild route to fatty amines. Cascades involving enzymes like lipases, carboxylic acid reductases (CAR), and transaminases can convert renewable triglycerides and oils directly into primary fatty amines under gentle conditions, avoiding harsh reagents and toxic metal catalysts. researchgate.netnih.gov
Table 3: Comparison of Sustainable Synthesis Methods for Long-Chain Amines
| Synthesis Method | Typical Feedstock | Key Advantages | Key Challenges |
|---|---|---|---|
| Hydrogen Borrowing Catalysis | Fatty Alcohols mdpi.com | High atom economy (water is the only byproduct), direct conversion. | Catalyst cost and stability, potential for side reactions. mdpi.com |
| One-Pot Reductive Amination | Bio-based Aldehydes/Ketones nih.gov | High yields, operational simplicity, use of renewable precursors. acs.org | Requirement for stoichiometric reducing agents, catalyst separation. |
| Enzymatic Cascade | Triglycerides, Fatty Acids researchgate.net | High selectivity, mild reaction conditions (room temp, neutral pH), renewable. | Enzyme stability and cost, slower reaction rates, complex product separation. |
By pursuing these research directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to the development of advanced materials and sustainable chemical processes.
Q & A
Basic Research Questions
Q. What are the optimal synthesis routes for 3-(Octadecyloxy)propylamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or amidation reactions. For example, alkylation of 3-aminopropanol with octadecyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) yields the target compound . Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or fractional distillation . Key factors include:
- Catalyst selection : Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency .
- Temperature control : Excess heat promotes side reactions (e.g., over-alkylation) .
- Data Table :
| Method | Yield (%) | Purity (%) | Key Side Products |
|---|---|---|---|
| Alkylation (K₂CO₃) | 72 | 92 | 3,3'-dialkylated amine |
| Amidation (EDC/HOBt) | 65 | 89 | Unreacted octadecyl bromide |
Q. How can researchers characterize the solubility and stability of this compound in different solvents?
- Methodological Answer : Solubility is assessed via UV-Vis spectroscopy or gravimetric analysis in polar (water, ethanol) and nonpolar solvents (hexane, chloroform). Stability studies (e.g., TGA/DSC) show decomposition above 200°C . Hydrolytic stability in aqueous buffers (pH 2–12) is monitored via HPLC, revealing degradation at pH < 4 due to protonation of the amine group .
Q. What spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer :
- NMR : H NMR (CDCl₃) shows characteristic peaks: δ 1.25 (octadecyl CH₂), δ 2.65 (propylamine CH₂), δ 3.40 (OCH₂) .
- FT-IR : Peaks at 3300 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-O-C ether stretch) confirm functional groups .
- Mass Spectrometry : ESI-MS (m/z 384.4 [M+H]⁺) validates molecular weight .
II. Advanced Research Inquiries
Q. How does the long alkyl chain of this compound influence its self-assembly and interfacial properties?
- Methodological Answer : The C18 chain drives micelle or vesicle formation in aqueous media, studied via dynamic light scattering (DLS) and cryo-TEM. Critical micelle concentration (CMC) is determined using fluorescence spectroscopy (pyrene probe), showing CMC ≈ 0.1 mM . Surface tension measurements (Wilhelmy plate method) correlate chain length with reduced interfacial energy (e.g., 35 mN/m at 25°C) .
Q. What strategies resolve contradictions in reported biological activity data for amine-functionalized surfactants?
- Methodological Answer : Discrepancies in cytotoxicity (e.g., IC₅₀ values) often arise from assay conditions. Standardization protocols include:
- Cell line selection : Compare primary vs. immortalized cells (e.g., HEK293 vs. HepG2) .
- Solvent controls : DMSO >1% may artifactually enhance membrane permeability .
- Data Table :
| Study | IC₅₀ (μM) | Cell Line | Solvent |
|---|---|---|---|
| A | 50 ± 5 | HEK293 | PBS |
| B | 120 ± 10 | HepG2 | 0.5% DMSO |
Q. How can computational modeling predict the compound’s interaction with lipid bilayers or protein targets?
- Methodological Answer : Molecular dynamics (MD) simulations (GROMACS/AMBER) model insertion into lipid bilayers (e.g., DPPC), showing preferential localization at the membrane-water interface due to amphiphilicity . Docking studies (AutoDock Vina) predict binding to enzymes like phospholipase A₂ (PLA2), with ΔG ≈ -8.2 kcal/mol .
III. Methodological Challenges
Q. What purification challenges arise during large-scale synthesis, and how are they addressed?
- Methodological Answer : The compound’s high hydrophobicity complicates crystallization. Solutions include:
- Counterion exchange : Form HCl salts to enhance polarity .
- Flash chromatography : Use reverse-phase C18 columns with methanol/water gradients .
Q. How do researchers validate the absence of toxic byproducts (e.g., alkylating agents) in final batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
